3-[(Z)-2-[(1R,4abeta)-2-Methylene-5alpha-(hydroxymethyl)-5,8aalpha-dimethyl-6alpha-hydroxydecalin-1alpha-yl]ethylidene]-4-hydroxytetrahydrofuran-2-one
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Overview
Description
3-[(Z)-2-[(1R,4abeta)-2-Methylene-5alpha-(hydroxymethyl)-5,8aalpha-dimethyl-6alpha-hydroxydecalin-1alpha-yl]ethylidene]-4-hydroxytetrahydrofuran-2-one is a natural product found in Andrographis with data available.
Scientific Research Applications
Secondary Metabolite Research
- Research on Senecio burtonii, a plant from the Compositae family, led to the isolation of a compound structurally similar to the one . This research highlights the potential of such compounds in understanding plant biochemistry and secondary metabolites (Ndom et al., 2006).
Stereoselective Synthesis
- Studies in the field of asymmetric synthesis have utilized compounds with structural similarities for stereoselective 1,4-conjugate additions. This demonstrates the compound's relevance in the development of new synthetic methodologies (Murata et al., 1998).
Photochemical Applications
- Investigations into the photochromic properties of related compounds show potential applications in the field of photochemistry and materials science. This includes studies on quantum yields and rate constants for photochemical isomerizations (Fedorovsky et al., 2000).
Green Chemistry
- The use of related furan derivatives in green chemistry has been explored, particularly in the transformation of biomass-derived compounds into value-added derivatives. This highlights the compound's potential in sustainable chemistry and bio-based material development (Kong et al., 2018).
Molecular Structural Analysis
- Semi-synthesis from andrographolide led to the creation of an andrographolide analogue with a structure that includes three fused six-membered rings and a five-membered ring. This underlines the compound's utility in structural chemistry and molecular design (Sagineedu et al., 2006).
Catalytic Processes
- Research on the catalytic reduction of biomass-derived furanic compounds, including related compounds, has provided insights into heterogeneous catalysis and the conversion of oxygen-rich compounds (Nakagawa et al., 2013).
Properties
Molecular Formula |
C20H30O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(3Z)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15?,16+,17-,19+,20+/m1/s1 |
InChI Key |
BOJKULTULYSRAS-OTVACULJSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C\3/C(COC3=O)O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O |
Synonyms |
17-hydro-9-dehydro-andrographolide andrographolide isoandrographolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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